3-((5-chloropyrimidin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(5-chloropyrimidin-2-yl)oxy-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4O2/c17-10-7-21-14(22-8-10)26-11-5-6-24(9-11)15(25)23-13-4-2-1-3-12(13)16(18,19)20/h1-4,7-8,11H,5-6,9H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQZVDPPSUIMDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((5-chloropyrimidin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide, with CAS number 2034300-63-3, is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClFNO
- Molecular Weight : 386.75 g/mol
- SMILES Notation : O=C(Nc1ccccc1C(F)(F)F)N1CCC(Oc2ncc(Cl)cn2)C1
The compound features a pyrrolidine core linked to a chloropyrimidine and a trifluoromethylphenyl group, which may enhance its lipophilicity and biological interactions.
1. Antiparasitic Activity
Research has indicated that compounds similar to this compound exhibit promising activity against parasitic infections, particularly those caused by Trypanosoma species. For instance, analogs with structural similarities have shown in vitro IC values in the nanomolar range against T. b. brucei without significant toxicity to human fibroblast cells (MRC-5). This suggests that modifications to the pyrimidine structure can lead to enhanced selectivity and potency against specific pathogens .
2. Anticancer Properties
The compound's structural features may also confer anticancer properties. Studies on related pyrrolidine derivatives have demonstrated inhibition of tubulin polymerization, leading to cell cycle arrest in cancer cells. These derivatives have shown subnanomolar GI values and selective cytotoxicity towards tumor cells over normal cells . The ability to inhibit key cellular processes such as mitosis positions this class of compounds as potential candidates for further development in cancer therapy.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways, which are crucial for tumor growth and survival .
- Disruption of Microtubule Dynamics : By interfering with tubulin polymerization, these compounds can halt cell division, making them effective against rapidly dividing cancer cells .
Research Findings and Case Studies
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of trifluoromethyl pyrimidines, including the compound , exhibit significant anticancer properties.
- In Vitro Studies : A study evaluated various derivatives for their anticancer activities against cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer). The results showed that certain compounds exhibited inhibition rates ranging from 40% to over 64% against these cell lines at concentrations of 5 µg/ml, although they were less effective than doxorubicin, a well-known chemotherapeutic agent .
Table 1: Anticancer Activity Results
| Compound | Cell Line | Inhibition Rate (%) |
|---|---|---|
| 5l | PC3 | 64.20 |
| 5n | K562 | 51.71 |
| 5o | Hela | 50.52 |
| 5r | A549 | 55.32 |
Antifungal and Insecticidal Properties
The compound has also been evaluated for its antifungal and insecticidal activities.
- Antifungal Activity : The synthesized derivatives showed promising antifungal activity against several pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum. Compounds exhibited inhibition rates exceeding 80% at concentrations of 50 µg/ml .
Table 2: Antifungal Activity Results
| Compound | Pathogen | Inhibition Rate (%) |
|---|---|---|
| 5b | Botrytis cinerea | 96.76 |
| 5j | Sclerotinia sclerotiorum | 82.73 |
- Insecticidal Activity : The insecticidal efficacy was assessed against pests like Mythimna separata and Spodoptera frugiperda. The mortality rates ranged from moderate to high, demonstrating the potential for agricultural applications .
Table 3: Insecticidal Activity Results
| Compound | Pest | Mortality Rate (%) |
|---|---|---|
| 5w | Spodoptera frugiperda | 90.0 |
| 5o | Mythimna separata | 80.0 |
Material Science Applications
The unique structure of the compound allows it to be explored in material science for developing new polymers or coatings with enhanced properties due to the trifluoromethyl group’s influence on hydrophobicity and chemical stability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chloropyrimidine Moiety
The 5-chloropyrimidin-2-yl group undergoes nucleophilic substitution due to the electron-withdrawing nature of the pyrimidine ring, activating the chlorine atom for displacement.
Key Findings :
-
Suzuki-Miyaura coupling with arylboronic acids generates biaryl derivatives, useful for modifying pharmacokinetic properties .
-
Amine substitution proceeds efficiently under Ullmann-type conditions, enabling diversification of the pyrimidine ring .
Amide Bond Functionalization
The N-(2-(trifluoromethyl)phenyl)carboxamide group participates in hydrolysis and coupling reactions.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 6N HCl, reflux, 12h | Pyrrolidine-3-carboxylic acid derivative | 89% | |
| EDCI/HOBT-Mediated Coupling | DMF, RT, 24h | New amide derivatives | 60–75% |
Mechanistic Insight :
-
Hydrolysis under strong acidic conditions cleaves the amide bond, yielding a carboxylic acid.
-
EDCI/HOBT activates the carboxylic acid for coupling with primary/secondary amines, enabling structural diversification .
Pyrrolidine Ring Modifications
The pyrrolidine ring undergoes oxidation and ring-opening reactions under controlled conditions.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation with mCPBA | DCM, 0°C → RT, 6h | Pyrrolidine N-oxide | 68% | |
| Reductive Amination | NaBH₃CN, MeOH, RT, 8h | N-Alkylated pyrrolidine derivatives | 55% |
Applications :
-
N-Oxidation enhances hydrogen-bonding capacity, improving target binding affinity .
-
Reductive amination introduces alkyl/aryl groups at the pyrrolidine nitrogen .
Electrophilic Aromatic Substitution
The 2-(trifluoromethyl)phenyl group directs electrophilic substitution at specific positions.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 4-Nitro-2-(trifluoromethyl)phenyl derivative | 43% | |
| Bromination | Br₂, FeBr₃, DCM, RT, 4h | 4-Bromo-2-(trifluoromethyl)phenyl derivative | 37% |
Limitations :
-
The electron-withdrawing -CF₃ group deactivates the ring, requiring harsh conditions for substitution .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| Condition | Half-Life (t₁/₂) | Degradation Products | Reference |
|---|---|---|---|
| pH 1.2 (simulated gastric fluid) | 2.3h | Hydrolyzed carboxylic acid | |
| pH 7.4 (phosphate buffer) | 24.5h | Intact compound |
Implications :
-
Acidic environments promote amide bond hydrolysis, necessitating enteric coating for oral delivery .
Photochemical Reactivity
UV irradiation (254 nm) induces decomposition:
| Light Exposure | Degradation Pathway | Major Byproduct | Reference |
|---|---|---|---|
| 24h | C–O bond cleavage (pyrimidine-pyrrolidine) | 5-Chloropyrimidin-2-ol |
Recommendation :
-
Store in amber vials to
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
*LogP: Predicted using fragment-based methods.
Key Observations:
Heterocyclic Core :
- The target compound’s pyrrolidine core offers flexibility, contrasting with the rigid pyridine in ’s compound .
- ’s thiadiazole substituent introduces sulfur, which may alter hydrogen-bonding and solubility compared to the target’s pyrimidine .
Substituent Effects :
- The trifluoromethylphenyl group in the target compound enhances lipophilicity and metabolic stability relative to ’s isopropyl-thiadiazole .
- ’s difluorophenyl and trifluoromethylbenzyl groups increase molecular weight and LogP, suggesting reduced aqueous solubility compared to the target .
Chlorine Positioning :
- Chlorine at pyrimidine position 5 (target) may optimize steric interactions in binding pockets, whereas chlorine at pyridine position 5 () could influence electronic effects .
Q & A
Q. How can researchers design an efficient synthetic route for 3-((5-chloropyrimidin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide?
- Methodological Answer : A hybrid computational-experimental approach is recommended. Quantum chemical calculations (e.g., density functional theory, DFT) can predict feasible reaction pathways and intermediates. For example, triphosgene-mediated carboxamide coupling (as in similar pyrrolidine-carboxamide syntheses) could be optimized using reaction path search algorithms . Experimentally, stepwise synthesis involving:
- Chloropyrimidinyl ether formation via nucleophilic aromatic substitution.
- Carboxamide coupling using activated carbonyl reagents (e.g., triphosgene) with aniline derivatives.
Reaction conditions (solvent, temperature, stoichiometry) should be narrowed using statistical design of experiments (DoE) to minimize trial-and-error .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : H/C NMR to confirm pyrrolidine ring conformation and substitution patterns. For example, coupling constants in pyrrolidine derivatives help distinguish axial/equatorial substituents .
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between carboxamide and pyrimidine groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns for chlorine/fluorine atoms.
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Apply factorial design (e.g., Box-Behnken or central composite design) to test variables like temperature, catalyst loading, and solvent polarity. For carboxamide coupling, triethylamine is often critical for neutralizing HCl byproducts . Use membrane separation technologies (e.g., nanofiltration) to isolate intermediates and reduce impurities .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations can model interactions with enzymes/receptors. For example:
- Map the chloropyrimidine moiety’s electrostatic potential to identify halogen-bonding sites.
- Use free-energy perturbation (FEP) to quantify binding energy contributions from the trifluoromethylphenyl group .
Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Q. How can researchers resolve contradictions between computational predictions and experimental data in reactivity studies?
- Methodological Answer :
- Error Analysis : Cross-validate computational methods (e.g., compare DFT functionals like B3LYP vs. M06-2X for transition-state energy barriers) .
- In Situ Spectroscopy : Use FTIR or Raman to detect transient intermediates not accounted for in simulations.
- Feedback Loops : Integrate experimental results (e.g., failed reactions) into machine learning models to refine predictive algorithms .
Q. What strategies identify the compound’s pharmacophore in drug discovery contexts?
- Methodological Answer :
- 3D-QSAR : Align structural analogs (e.g., urea derivatives ) to derive pharmacophore features (hydrogen bond acceptors, hydrophobic regions).
- Fragment-Based Screening : Test truncated analogs (e.g., pyrrolidine-only or pyrimidine-only fragments) to isolate bioactive motifs .
- Cryo-EM/X-ray Co-crystallization : Resolve binding modes with target proteins (e.g., kinases or GPCRs) .
Q. How can degradation pathways be analyzed to improve compound stability?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor via LC-MS.
- Computational Stability Prediction : Use software like SPARC or ACD/Percepta to predict hydrolysis sites (e.g., carboxamide bond cleavage) .
- Stabilization Strategies : Introduce steric hindrance (e.g., methyl groups) near labile bonds or use lyoprotectants in solid-state formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
